molecular formula C18H18N4O2 B2592931 2-Benzyl-5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 2415511-65-6

2-Benzyl-5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B2592931
CAS No.: 2415511-65-6
M. Wt: 322.368
InChI Key: IGBCKJNPRPYIEZ-UHFFFAOYSA-N
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Description

2-Benzyl-5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrrolo[3,4-c]pyrrole core, which is a bicyclic structure containing nitrogen atoms, and is substituted with benzyl and methylpyrimidinyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[3,4-c]pyrrole core, which can be achieved through cyclization reactions involving appropriate precursors. The benzyl and methylpyrimidinyl groups are then introduced through substitution reactions. These reactions often require specific conditions, such as the use of catalysts, controlled temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to facilitate the isolation and purification of the desired compound. Techniques such as crystallization, distillation, and chromatography are commonly employed in the purification process .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aromatic rings .

Scientific Research Applications

2-Benzyl-5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[3,4-c]pyrrole derivatives and heterocyclic compounds with similar structures, such as:

  • 2-Benzyl-5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
  • 2-Benzyl-5-(6-chloropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
  • 2-Benzyl-5-(6-methylpyridin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Uniqueness

The uniqueness of 2-Benzyl-5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione lies in its specific substitution pattern and the presence of both benzyl and methylpyrimidinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-benzyl-2-(6-methylpyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-12-7-16(20-11-19-12)21-9-14-15(10-21)18(24)22(17(14)23)8-13-5-3-2-4-6-13/h2-7,11,14-15H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBCKJNPRPYIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CC3C(C2)C(=O)N(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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